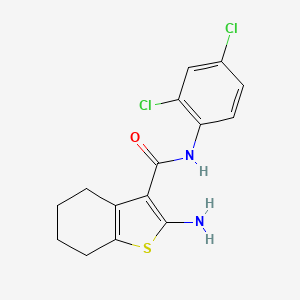

2-amino-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic compounds. The name systematically describes the molecular structure by identifying the core heterocyclic system, substitution patterns, and functional groups in a standardized format that provides unambiguous chemical identification. The compound is officially catalogued under Chemical Abstracts Service number 590350-61-1, which serves as a unique identifier in chemical databases and regulatory systems.

The nomenclature begins with the identification of the parent heterocyclic system, which is 1-benzothiophene, representing the fused benzene-thiophene bicyclic structure. The numerical prefix "4,5,6,7-tetrahydro" indicates the specific saturation pattern within the benzothiophene framework, where the benzene ring portion has been reduced to a cyclohexene-like structure. This modification fundamentally alters the electronic properties and chemical behavior of the molecule compared to the fully aromatic parent compound.

The substitution pattern is systematically described through positional numbering that follows International Union of Pure and Applied Chemistry conventions for heterocyclic systems. The "2-amino" designation indicates the presence of an amino functional group at the 2-position of the benzothiophene ring system. The "3-carboxamide" component identifies the carboxamide functional group located at the 3-position, which serves as the attachment point for the substituted phenyl ring. The "N-(2,4-dichlorophenyl)" portion specifies that the carboxamide nitrogen is substituted with a phenyl ring bearing chlorine atoms at the 2 and 4 positions.

| Nomenclature Component | Chemical Significance | Positional Information |

|---|---|---|

| 1-benzothiophene | Parent heterocyclic system | Fused benzene-thiophene rings |

| 4,5,6,7-tetrahydro | Saturation pattern | Reduced benzene portion |

| 2-amino | Primary amine substitution | Position 2 of heterocycle |

| 3-carboxamide | Amide functional group | Position 3 of heterocycle |

| N-(2,4-dichlorophenyl) | Substituted phenyl group | Attached to amide nitrogen |

Historical Context of Benzothiophene Carboxamide Derivatives

The historical development of benzothiophene carboxamide derivatives represents a significant chapter in the evolution of heterocyclic chemistry and medicinal compound design. Benzothiophene compounds have demonstrated remarkable pharmacological properties and structural versatility, leading to extensive research and development efforts spanning several decades. The synthesis of benzothiophene derivatives involves multiple strategic approaches, with researchers employing various synthetic methodologies to create compounds with diverse biological activities and chemical properties.

The foundation for benzothiophene chemistry was established through systematic studies of sulfur-containing heterocycles, where researchers recognized the unique electronic and steric properties imparted by the sulfur heteroatom within aromatic ring systems. Early investigations into benzothiophene compounds revealed their potential as intermediates in organic synthesis and as scaffolds for pharmaceutical development. The benzothiophene core structure has been identified in several important medicinal compounds, including zileuton, benzothiophenylcyclohexylpiperidine, raloxifene, and sertaconazole, demonstrating the clinical relevance of this chemical family.

Research into benzothiophene carboxamide derivatives has expanded significantly as scientists have recognized their potential in various therapeutic applications. These compounds exhibit broad ranges of biological activities, making them attractive candidates for drug development programs focused on antimicrobial, anti-inflammatory, anti-anxiety, anti-arrhythmic, anti-psychotic, kinase-inhibiting, and anticancer properties. The development of tetrahydrobenzothiophene derivatives represents a natural evolution in this field, where researchers sought to modify the electronic and conformational properties of the parent benzothiophene system through selective reduction of aromatic rings.

Recent investigations have focused on optimizing benzothiophene-3-carboxamide derivatives for specific biological targets, particularly in the area of kinase inhibition. Research has demonstrated that novel, low molecular weight benzothiophene-3-carboxamide derivatives can be designed and optimized for inhibiting Aurora kinases, with some compounds showing nanomolar range activity and significant effects on cell viability through cytokinesis blockade and apoptosis induction. These findings highlight the continued relevance and potential of benzothiophene carboxamide chemistry in contemporary pharmaceutical research.

| Historical Period | Key Developments | Representative Compounds |

|---|---|---|

| Early benzothiophene research | Foundation of sulfur heterocycle chemistry | Basic benzothiophene derivatives |

| Pharmaceutical applications | Clinical compound development | Zileuton, raloxifene, sertaconazole |

| Modern medicinal chemistry | Targeted biological activity | Aurora kinase inhibitors |

Position Within Heterocyclic Compound Taxonomies

The classification of this compound within heterocyclic compound taxonomies reveals its sophisticated position in the hierarchy of organic molecular structures. Heterocyclic compounds represent a fundamental class of organic molecules characterized by cyclic structures containing atoms of at least two different elements as ring members. These compounds constitute more than half of all known chemical substances and include the majority of pharmaceutically active molecules, with 59% of United States Food and Drug Administration-approved drugs containing nitrogen heterocycles.

Within the broader classification system, this compound belongs to the category of organic sulfur heterocycles, specifically those featuring fused ring systems. The benzothiophene core places the compound within the family of benzene-fused heterocycles, which represents one of the three major classes of organic heterocyclic compounds alongside simple five- and six-membered rings and polycyclic systems. The benzothiophene system specifically represents the fusion of benzene with thiophene, creating a bicyclic aromatic framework that serves as the structural foundation for numerous important chemical and pharmaceutical compounds.

The tetrahydro modification of the benzothiophene system creates a partially saturated heterocycle that bridges the gap between fully aromatic and completely saturated ring systems. This structural feature places the compound within a specialized subcategory of heterocycles where selective saturation has been employed to modify electronic properties, conformational flexibility, and chemical reactivity. The presence of the carboxamide functional group further classifies the compound within the important family of heterocyclic amides, which represent a crucial class of compounds in medicinal chemistry and organic synthesis.

The specific substitution pattern of this compound demonstrates the complexity achievable within heterocyclic chemistry through strategic functionalization. The combination of amino, carboxamide, and halogenated aromatic substituents creates a multifunctional molecule that exemplifies the diversity possible within heterocyclic compound design. This structural complexity positions the compound as a representative example of advanced heterocyclic chemistry where multiple functional groups and ring systems are integrated to create molecules with specific chemical and biological properties.

| Taxonomic Level | Classification | Structural Features |

|---|---|---|

| Major Class | Heterocyclic compounds | Cyclic structure with mixed elements |

| Subclass | Sulfur-containing heterocycles | Thiophene-based ring system |

| Family | Benzene-fused heterocycles | Bicyclic aromatic framework |

| Subfamily | Tetrahydrobenzothiophenes | Partially saturated ring system |

| Functional Group | Carboxamide derivatives | Amide functional group attachment |

Properties

IUPAC Name |

2-amino-N-(2,4-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2N2OS/c16-8-5-6-11(10(17)7-8)19-15(20)13-9-3-1-2-4-12(9)21-14(13)18/h5-7H,1-4,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBHUVBNOLCBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The compound is structurally analogous to several derivatives, differing primarily in substituents on the phenyl ring or modifications to the carboxamide group. Below is a detailed comparison:

Structural Analogues and Pharmacological Activities

Table 1: Structural and Pharmacological Comparison of Tetrahydrobenzothiophene Derivatives

Key Findings from Comparative Analysis

- Structural Flexibility : The fluorophenyl derivative exhibits a locked molecular conformation due to intramolecular N–H⋯N hydrogen bonding, enhancing stability . In contrast, the 4-methylphenyl azomethine lacks strong intermolecular interactions, suggesting varied solubility or bioavailability .

- Anticancer Potential: Azomethine derivatives of the target compound demonstrate pronounced cytostatic effects, validated via PASS predictions . This contrasts with toluidine derivatives (e.g., 3-methylphenyl), which prioritize antibacterial activity .

- Synthetic Methods : The target compound serves as a precursor for azomethine synthesis via addition–elimination reactions, optimized using HPLC . Comparatively, the fluorophenyl derivative’s synthesis involved X-ray crystallography for structural validation .

Physicochemical and Computational Insights

- Crystallography : The fluorophenyl derivative’s crystal structure (space group $P\overline{1}$) reveals planar thiophene and fluorophenyl rings, stabilized by C–H⋯O hydrogen bonds . DFT calculations correlate with experimental bond lengths (R² = 0.969) and angles (R² = 0.952), confirming structural rigidity .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Derivative | Anhydride Used | Purification Method | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Compound 23 | Succinic anhydride | HPLC | 65 | 99 |

| Compound 24 | Maleic anhydride | Methanol recrystallization | 72 | 98 |

Basic: Which spectroscopic and chromatographic techniques are critical for structural validation?

Answer:

- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.29–7.60 ppm) and carbon backbones (e.g., carbonyl carbons at δ 160–170 ppm) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 301.1379) with <3 ppm error .

- IR Spectroscopy : Identifies functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

Advanced: How can computational methods predict metabolic stability or reactivity?

Answer:

Quantum chemical calculations (e.g., density functional theory) and AI-driven platforms like COMSOL Multiphysics model reaction pathways and predict metabolic sites. For example:

- Reaction Path Search : Identifies likely oxidation sites (e.g., benzothiophene ring) using Fukui indices .

- Machine Learning : Trains models on existing kinetic data to predict aldehyde oxidase-mediated metabolism .

- Virtual Screening : Prioritizes derivatives with optimal LogP (2.5–3.5) and polar surface area (<90 Ų) for improved bioavailability .

Advanced: How to resolve contradictions in reported biological activity data?

Answer: Contradictions often arise from structural variations (e.g., substituent electronegativity) or assay conditions. Methodological strategies include:

- Structural Benchmarking : Compare IC50 values of analogs (e.g., 2,4-dichlorophenyl vs. 4-methoxyphenyl substituents) .

- Assay Standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols .

- Data Normalization : Express activity relative to positive controls (e.g., ciprofloxacin for antibacterial assays) .

Advanced: What strategies optimize bioactivity through structural modifications?

Answer: Focus on three key moieties:

Acyl Chain Length : Longer chains (e.g., glutaric anhydride derivatives) enhance membrane permeability .

Aromatic Substituents : Electron-withdrawing groups (e.g., Cl) improve target binding via hydrophobic interactions .

Heterocyclic Core : Saturation of the tetrahydrobenzothiophene ring reduces steric hindrance for enzyme active sites .

Q. Table 2: Structure-Activity Relationships (SAR)

| Modification | Bioactivity Trend | Mechanism Insight |

|---|---|---|

| 2,4-Dichlorophenyl | ↑ Antibacterial | Enhanced lipophilicity and target affinity |

| Methoxy Substitution | ↓ Antifungal | Reduced electron density at binding site |

Basic: What biological activities are reported for this compound class?

Answer: Primary activities include:

- Antibacterial : MIC values of 4–16 µg/mL against Gram-positive pathogens (e.g., S. aureus) via disruption of cell wall synthesis .

- Antifungal : Moderate activity against C. albicans (MIC 32 µg/mL) by inhibiting ergosterol biosynthesis .

Advanced: How to design mechanistic studies for bacterial target identification?

Answer:

- Enzyme Assays : Measure inhibition of penicillin-binding proteins (PBPs) using fluorogenic substrates .

- Genetic Knockouts : Compare activity against S. aureus wild-type vs. mecA (methicillin-resistant) strains to identify target specificity .

- Molecular Docking : Simulate binding to PBP2a (PDB: 1MWU) to prioritize derivatives with favorable ΔG values (<-8 kcal/mol) .

Advanced: What challenges arise in scaling synthesis while preserving stereochemistry?

Answer: Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.